molecular formula C21H14ClFN2O3 B3709021 N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide

Cat. No.: B3709021
M. Wt: 396.8 g/mol
InChI Key: IIRIUKNAVBRNCQ-UHFFFAOYSA-N
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Description

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its complex structure, which includes a benzoxazole ring, a methoxyphenyl group, and a fluorobenzamide moiety

Properties

IUPAC Name

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN2O3/c1-27-18-7-5-13(10-16(18)22)21-25-17-11-15(6-8-19(17)28-21)24-20(26)12-3-2-4-14(23)9-12/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRIUKNAVBRNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring is synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl halide reacts with the benzoxazole intermediate.

    Attachment of Fluorobenzamide Moiety: The final step involves the coupling of the fluorobenzamide group to the benzoxazole-methoxyphenyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it could inhibit the activity of certain kinases, leading to altered signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
  • **N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide

Uniqueness

N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzamide moiety, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide

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